Lumbokinase capsules

Description

Enzymatic Pathways in Fibrin Degradation and Plasminogen Activation

Lumbrokinase directly hydrolyzes fibrin through a plasminogen-independent pathway, distinguishing it from conventional thrombolytic agents such as streptokinase or tissue plasminogen activator (t-PA). While streptokinase and urokinase mediate the conversion of plasminogen to plasmin—a process associated with systemic bleeding risks—lumbrokinase cleaves fibrin polymers into soluble degradation products without activating plasminogen. This specificity arises from its structural affinity for fibrin’s α-chains, enabling targeted digestion of cross-linked fibrin networks.

In vitro studies using fibrin plate assays demonstrate that lumbrokinase induces dose-dependent fibrinolysis, with 5,000 U/mL representing the minimum concentration required for visible clot dissolution. Unlike trypsin, which non-specifically hydrolyzes peptide bonds, lumbrokinase preserves plasma proteins such as albumin and immunoglobulins, minimizing collateral proteolytic damage. This enzymatic selectivity is further evidenced by its ability to reduce plasma fibrinogen levels by 30–40% in clinical studies without inducing hypofibrinogenemia (fibrinogen >0.7 g/L).

| Comparison of Fibrinolytic Agents | |||

|---|---|---|---|

| Parameter | Lumbrokinase | Streptokinase | t-PA |

| Plasminogen activation | No | Yes | Yes |

| Fibrin specificity | High | Low | Moderate |

| Systemic bleeding risk | Low | High | Moderate |

| Primary degradation products | FDPs | Fibrin split products | Fibrin split products |

FDPs: Fibrinogen degradation products; t-PA: Tissue plasminogen activator.

Inhibition of Platelet Aggregation via Surface Receptor Interactions

Lumbrokinase modulates platelet activity through cAMP elevation and intracellular calcium (Ca²⁺) flux suppression. In platelet-rich plasma, lumbrokinase reduces adenosine diphosphate (ADP)-induced aggregation by 40–60% at concentrations of 2,000–5,000 U/mL. This antiplatelet effect correlates with decreased expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, which normally facilitates leukocyte-platelet aggregate formation.

The enzyme’s impact on platelet surface receptors extends to glycoprotein IIb/IIIa (GPIIb/IIIa) inhibition. By binding to fibrinogen’s γ-chain, lumbrokinase prevents fibrinogen-GPIIb/IIIa crosslinking, a critical step in platelet plug stabilization. This mechanism complements its fibrinolytic activity, creating a synergistic antithrombotic profile.

| Effects on Hemostatic Parameters | ||

|---|---|---|

| Parameter | Lumbrokinase (5,000 U/mL) | Control |

| Prothrombin time (PT) | Prolonged by 2–3 sec | Normal |

| Activated partial thromboplastin time (APTT) | Prolonged by 5–7 sec | Normal |

| Plasma viscosity | Reduced by 15–20% | Baseline |

| Platelet aggregation rate | Reduced by 45–50% | Baseline |

Modulation of AP-1/ICAM-1 Signaling in Cellular Adhesion

Lumbrokinase attenuates fibroblast migration and peritoneal adhesion by suppressing the activator protein-1 (AP-1)/ICAM-1 pathway. In IMR-90 human fibroblasts, treatment with 2,000 U/mL lumbrokinase reduces AP-1 transcriptional activity by 70%, as measured by luciferase reporter assays. This inhibition downstream affects ICAM-1 expression, a key mediator of fibroblast-endothelial cell adhesion. Western blot analyses confirm dose-dependent reductions in phosphorylated c-Jun (a component of AP-1) and ICAM-1 protein levels.

The mechanistic link between AP-1 and ICAM-1 is further validated using phorbol 12-myristate 13-acetate (PMA), an AP-1 enhancer. PMA-induced ICAM-1 upregulation is reversed by co-treatment with lumbrokinase, restoring baseline expression levels. Conversely, T-5224—an AP-1 inhibitor—synergizes with lumbrokinase to abolish ICAM-1 production, confirming the pathway’s centrality to lumbrokinase’s antiadhesive effects.

| Impact on Fibroblast Behavior | ||

|---|---|---|

| Parameter | Lumbrokinase (2,000 U/mL) | Control |

| Migration rate (scratch assay) | Reduced by 60–65% | Baseline |

| 3D spheroid adhesion | Reduced by 50–55% | Baseline |

| AP-1 transcriptional activity | Reduced by 70–75% | Baseline |

| ICAM-1 protein expression | Reduced by 80–85% | Baseline |

Data derived from fibroblast cell line studies.

These findings position lumbrokinase as a dual-action therapeutic agent, capable of resolving fibrin deposits while mitigating pathological fibroblast recruitment in postoperative adhesion and atherosclerosis. Its unique targeting of the AP-1/ICAM-1 axis offers a molecular rationale for its use in fibrotic disorders beyond cardiovascular disease.

Properties

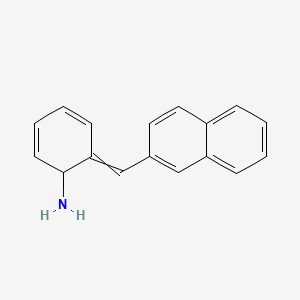

Molecular Formula |

C17H15N |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

6-(naphthalen-2-ylmethylidene)cyclohexa-2,4-dien-1-amine |

InChI |

InChI=1S/C17H15N/c18-17-8-4-3-7-16(17)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12,17H,18H2 |

InChI Key |

MLVMQHOUVDMPCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=C3C=CC=CC3N |

Origin of Product |

United States |

Preparation Methods

Extraction and Purification of Lumbrokinase

Homogenization: Earthworms (Eisenia fetida) are homogenized to release intracellular enzymes. Denaturation of proteins is minimized by controlling temperature and pH during homogenization.

Centrifugation: The homogenate is centrifuged at 5000-10000 rpm for 8-10 minutes to remove debris, yielding a clear supernatant rich in enzymes.

Ultrafiltration: The supernatant undergoes ultrafiltration using membranes with molecular weight cut-offs of 7-9 kDa to remove small molecules and salts, concentrating the enzyme solution approximately 3.5-4.5 times.

Desalting and Concentration: The concentrated solution is further desalted, often via diafiltration, to reduce conductivity and remove impurities, preparing it for drying.

Sterilization: Filtration through 0.22 μm membranes ensures removal of bacteria and other contaminants, maintaining enzyme activity.

Freeze-drying: The sterilized solution is frozen at -60°C and vacuum dried at 25°C for 10-12 hours, resulting in a stable enzyme powder with high activity (e.g., 794 UK/mg or 1150 UK/mg).

- The ultrafiltration and freeze-drying steps are critical for maintaining enzyme activity and producing a stable powder suitable for capsule formulation.

Formulation of Lumbrokinase Capsules

Wet Granulation: As described in patents CN103386122A and CN102961359A, the enzyme powder is mixed with excipients such as hydroxypropyl cellulose, sucrose, and carboxymethyl starch sodium. The mixture is wetted with ethanol-water solutions (50%) and granulated using high-shear mixers and granulation equipment.

Drying: The wet granules are dried in a controlled environment (inlet temperature below 45°C, air temp 20-40°C) to prevent thermal denaturation. The drying process involves gradual temperature increase and continuous agitation to ensure uniform moisture removal.

Sieving: Dried granules are sieved through 16-mesh screens to obtain uniform particle size, typically targeting 20-30 mesh for optimal capsule filling.

Coating and Capsule Filling

Low-Temperature Film Coating: To protect the enzyme from gastric acid, the granules or pellets are coated with enteric polymers such as methacrylic acid copolymers or cellulose derivatives at low temperatures to preserve enzyme activity.

Pellet Formation: Centrifugal granulation techniques are employed to produce uniform pellets, which are then coated with enteric film layers. This process ensures smooth, round pellets with high yield and consistent size distribution.

Pellet Encapsulation: The coated pellets are filled into gastric-soluble capsules (e.g., gelatin or hypromellose capsules). This approach prevents powder adherence issues and enhances bioavailability.

Powder Filling: Alternatively, the dried enzyme powder can be directly filled into capsules using encapsulation machines, with attention to moisture content and stability.

Notes on Preparation Optimization

Temperature Control: Throughout the process, especially during drying and coating, maintaining low temperatures (below 45°C) is essential to prevent enzyme denaturation.

Particle Size Control: Achieving a uniform particle size (20-30 mesh) improves capsule filling efficiency and dissolution profiles.

Quality Control: Enzyme activity assays (e.g., UK/mg) are performed post-drying to ensure activity retention, with typical values ranging from 794 to 1150 UK/mg depending on the method.

Data Summary Table

| Step | Method/Parameter | Purpose | Key Notes |

|---|---|---|---|

| Extraction | Homogenization, centrifugation | Release and clarify enzyme | Maintain low temperature, pH control |

| Purification | Ultrafiltration (7-9kDa MW cut-off) | Salt removal, concentration | Preserve enzyme activity |

| Sterilization | 0.22 μm filtration | Remove bacteria | Maintain enzyme integrity |

| Drying | Vacuum freeze-drying at -60°C | Stabilize enzyme powder | Prevent thermal denaturation |

| Granulation | Wet granulation with ethanol-water | Form uniform granules | Control moisture and temperature |

| Coating | Low-temperature enteric film | Protect enzyme in stomach | Use of methacrylic acid copolymers |

| Capsule Filling | Pellets or powder | Delivery system | Improve bioavailability |

Chemical Reactions Analysis

Types of Reactions

Lumbrokinase primarily undergoes proteolytic reactions, where it breaks down proteins such as fibrin. It does not typically undergo oxidation, reduction, or substitution reactions .

Common Reagents and Conditions

The primary reagents used in the extraction and purification of lumbrokinase include ammonium sulfate for precipitation, various buffers for maintaining pH, and chromatographic media for purification .

Major Products Formed

The major product formed from the enzymatic activity of lumbrokinase is the degradation of fibrin into smaller peptides, which helps in dissolving blood clots .

Scientific Research Applications

Lumbrokinase is a group of fibrinolytic enzymes derived from the earthworm Lumbricus rubellus, and it has gained attention for its therapeutic potential . It has been used in traditional Chinese medicine for centuries to address cardiovascular and cerebrovascular diseases . Modern research indicates lumbrokinase is effective in reducing blood clots, alleviating pain and inflammation, and enhancing vascular function . Lumbrokinase is available in capsule form and as an oral supplement to support cardiovascular health .

Potential Applications of Lumbrokinase

- Cardiovascular Support Lumbrokinase supports and maintains healthy cardiovascular function . It has been used clinically as a thrombolytic agent in China for treating stroke and cardiovascular disease . Studies suggest lumbrokinase can improve myocardial perfusion in stable angina and may regulate anti-inflammatory mechanisms that protect the heart against ischemia-reperfusion injury .

- Thrombolytic Agent Lumbrokinase's enzymes are recognized as fibrinolytic agents, making them useful in treating conditions associated with thrombosis . It aids in dissolving stroke-related clots, which enhances blood flow to the brain and improves neurological outcomes .

- Angina Lumbrokinase can improve blood flow and reduce angina symptoms. It dissolves clots, prevents platelet aggregation, and enhances endothelial function . A study with 100 patients with stable angina showed that lumbrokinase significantly improved exercise tolerance and reduced symptoms compared to a placebo . Another study demonstrated that lumbrokinase improved coronary blood flow in angina patients .

- Chronic Venous Insufficiency (CVI) Lumbrokinase may be a promising supplement for CVI due to its fibrinolytic activity, anti-inflammatory effects, and ability to improve endothelial function . By dissolving fibrin clots that block blood flow in veins, lumbrokinase can restore normal circulation and relieve CVI symptoms like swelling, pain, and itching . It also reduces inflammation, protects the veins, and improves the function of the endothelium .

- Alzheimer's Disease Lumbrokinase shows promise as a supplement for managing Alzheimer's disease. It reduces amyloid plaques, tau tangles, and inflammation and may improve cognitive function .

- Anti-tumor and Anti-metastatic Agent Lumbrokinase has been investigated as a potential anti-tumor and anti-metastatic agent . It has been shown to inhibit stomach cancer cell growth and liver cancer cell metastasis in vitro . Animal models and human studies are expected to follow . Lumbrokinase combined with bevacizumab, vincristine, or paclitaxel resulted in better tumor growth inhibition than single-agent treatments in mice .

Clinical Safety

Lumbrokinase is generally regarded as a safe fibrinolytic agent . The overall adverse reaction rate is about 3%, with symptoms like mild headache, dizziness, constipation, and nausea, which resolve spontaneously .

Contraindications

Lumbrokinase should not be used by :

- Individuals with bleeding disorders

- Those preparing for surgery

- Pregnant or breastfeeding women

- Individuals with a history of blood clots

- Those with heart disease

- Those with stroke

- Those with Alzheimer's disease

Comparison with Similar Compounds

Comparison with Similar Compounds

Lumbokinase vs. Qiliqiangxin Capsules (QLQX)

- Mechanistic Differences: Lumbokinase directly targets fibrinolytic pathways, making it relevant for thrombosis. However, clinical data are sparse, and regulatory agencies question its safety and efficacy . QLQX enhances cardiac metabolic flexibility by regionally modulating glucose and fatty acid (FA) utilization in infarcted hearts. It upregulates GLUT4 in border zones to promote glucose uptake and CPT-1 in remote zones to boost FA oxidation, improving global left ventricular function .

- Research Support: QLQX demonstrates dose-dependent improvements in ejection fraction (EF: 36.73% vs. MI group 24.21%) and reduces left ventricular end-systolic volume (LVESV: 292.39 µL vs. MI 580.07 µL) in rats .

Lumbokinase vs. Snailase

- Functional Contrast: Snailase is used for cell wall lysis in plant biology, whereas Lumbokinase focuses on cardiovascular fibrinolytic pathways.

Lumbokinase vs. Nattokinase (Indirect Comparison)

- Potency: Nattokinase has ~200 fibrinolytic units/mg, significantly lower than Lumbokinase’s ≥15,000 units/mg .

- Clinical Data : Nattokinase has more human studies supporting its anti-thrombotic effects compared to Lumbokinase .

Biological Activity

Lumbokinase, a proteolytic enzyme derived from the earthworm Lumbricus rubellus, has garnered significant attention for its biological activities, particularly in thrombolysis and cancer treatment. This article explores the biological activity of lumbokinase capsules, focusing on their mechanisms of action, efficacy in various clinical applications, and supporting research findings.

Lumbokinase functions primarily as a fibrinolytic agent. It converts plasminogen to plasmin, facilitating the dissolution of fibrin clots without the severe side effects associated with traditional thrombolytics. Unlike tissue plasminogen activator (t-PA), lumbokinase does not lead to excessive bleeding, making it a safer alternative for managing thrombotic conditions .

Key Mechanisms:

- Fibrinolysis : Lumbokinase promotes the breakdown of fibrin clots by enhancing endogenous t-PA activity .

- Anti-inflammatory Effects : It modulates inflammatory pathways, which may contribute to its cardioprotective effects during ischemic events .

- Cancer Therapy : Recent studies indicate that lumbokinase can inhibit tumor growth and metastasis, particularly in non-small cell lung cancer (NSCLC) by targeting angiogenesis and specific signaling pathways .

Cardiovascular Health

Lumbokinase has been extensively studied for its role in cardiovascular health. A meta-analysis involving 4,751 patients showed that lumbokinase significantly improves neurological recovery post-stroke and enhances daily living activities . Additionally, it has been used clinically in China for treating ischemic cerebrovascular diseases with a reported total effective rate of 88.21% .

Cancer Treatment

Research indicates that lumbokinase can synergize with chemotherapy agents to enhance anti-tumor effects. In vitro studies demonstrated that lumbokinase induces apoptosis in cancer cells and inhibits their proliferation by targeting critical pathways such as VEGF and NF-κB/COX-2 signaling .

Research Findings

The following table summarizes key research findings on the biological activity of lumbokinase:

Case Studies

- Stroke Management : A clinical trial demonstrated that patients treated with lumbokinase showed significant improvements in neurological function compared to those receiving standard care alone. The treatment group exhibited a marked reduction in fibrinogen levels and an increase in functional recovery scores.

- Cancer Treatment : In a study involving NSCLC patients, those receiving lumbokinase in combination with chemotherapy showed a higher rate of tumor reduction compared to those receiving chemotherapy alone, highlighting its potential as an adjunct therapy.

Q & A

Basic Research Questions

Q. What are the key formulation parameters to optimize for Lumbokinase capsules in preclinical studies?

- Methodological Answer : Use experimental design frameworks like D-optimal design to systematically evaluate variables such as enzyme activity stability, excipient compatibility, and dissolution profiles. For example, critical factors like polymer coatings (e.g., Eudragit® for enteric resistance) and drug-loading layers should be optimized using response surface methodology . Include statistical validation (e.g., ANOVA) to identify significant variables affecting bioavailability.

Q. How should researchers design in vitro assays to assess the fibrinolytic activity of Lumbokinase?

- Methodological Answer : Standardize assays using fibrin plate methods or chromogenic substrate assays to quantify enzymatic activity. Ensure controls include reference standards (e.g., urokinase or streptokinase) and validate results via inter-laboratory reproducibility tests. Document protocols in line with guidelines for enzyme activity assays to ensure comparability across studies .

Q. What are the essential stability-testing protocols for this compound under accelerated storage conditions?

- Methodological Answer : Conduct stability studies per ICH guidelines (e.g., Q1A) by exposing capsules to 40°C/75% RH for 6 months. Monitor physicochemical parameters (moisture content, enzyme activity, disintegration time) and use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Report deviations and statistical confidence intervals for degradation rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between animal models and human trials for Lumbokinase?

- Methodological Answer : Apply interspecies scaling models (e.g., allometric scaling) to adjust dose regimens. Validate findings using population pharmacokinetics (PopPK) to account for variability in absorption and clearance. Cross-reference in vitro-in vivo correlation (IVIVC) studies to identify species-specific metabolic differences .

Q. What experimental strategies are recommended to assess the bioequivalence of this compound against other thrombolytic agents?

- Methodological Answer : Design crossover trials with healthy volunteers or animal models (e.g., beagle dogs) to compare AUC, Cmax, and Tmax. Use non-compartmental analysis (NCA) via software like WinNonlin® and apply two one-sided tests (TOST) for 90% confidence interval bioequivalence criteria. Address variability through stratified randomization .

Q. How should researchers address batch-to-batch variability in Lumbokinase capsule production during clinical trials?

- Methodological Answer : Implement quality-by-design (QbD) principles to define critical quality attributes (CQAs) and process parameters. Use multivariate analysis (e.g., PCA) to trace variability sources (e.g., raw material purity, granulation methods). Document deviations in supplementary materials for peer review .

Q. What statistical approaches are optimal for analyzing dose-response relationships in Lumbokinase efficacy studies?

- Methodological Answer : Apply mixed-effects models (e.g., NONMEM®) to handle sparse sampling in longitudinal data. Use Bayesian hierarchical models to integrate prior preclinical data, reducing sample size requirements. Report effect sizes with 95% credible intervals and sensitivity analyses to validate robustness .

Methodological Considerations for Data Reporting

- Reproducibility : Provide raw datasets, code, and detailed protocols in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Standards : Disclose conflicts of interest and obtain ethical approvals for animal/human studies, referencing ARRIVE or CONSORT guidelines .

- Statistical Rigor : Pre-register hypotheses and analysis plans to avoid post hoc bias. Use tools like GRoLTS for checklist compliance in translational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.